5-Nitro-2-(2-methoxyanilino)pyridine is a chemical compound notable for its potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of 245.23 g/mol. This compound is characterized by the presence of a nitro group and a methoxy-substituted aniline moiety attached to a pyridine ring, which contributes to its unique chemical properties and reactivity.
5-Nitro-2-(2-methoxyanilino)pyridine belongs to the class of organic compounds known as nitropyridines, which are derivatives of pyridine containing nitro groups. It is also classified under amines due to the presence of an amino group in its structure.
The synthesis of 5-Nitro-2-(2-methoxyanilino)pyridine typically involves several key steps:
The molecular structure of 5-Nitro-2-(2-methoxyanilino)pyridine can be represented as follows:
COC1=CC=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-]The compound exhibits a complex structure with multiple functional groups that influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a unique electronic environment that can affect its behavior in chemical reactions.
5-Nitro-2-(2-methoxyanilino)pyridine participates in various chemical reactions typical for nitropyridines and amines:
The reactions are generally conducted under controlled conditions to avoid unwanted side reactions, particularly when dealing with sensitive functional groups like nitro and amino.
The mechanism of action for 5-Nitro-2-(2-methoxyanilino)pyridine involves its interaction with biological targets or other chemical species:
Research indicates that compounds with similar structures can exhibit significant biological activities, including antimicrobial and anticancer properties, although specific data on this compound's mechanism remains limited .
The compound is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry.
5-Nitro-2-(2-methoxyanilino)pyridine has several potential applications:
The target compound is systematically named as 5-Nitro-2-(2-methoxyanilino)pyridine, reflecting its core pyridine ring substituted at the 2-position with a 2-methoxyanilino group (–NH–C₆H₄–OCH₃) and at the 5-position with a nitro group (–NO₂). According to IUPAC conventions:
The molecular formula is C₁₂H₁₁N₃O₃, calculated as follows:
Table 1: Molecular Parameters of Key Nitropyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-Nitro-2-(2-methoxyanilino)pyridine | C₁₂H₁₁N₃O₃ | 245.24 | 2-(2-Methoxyanilino), 5-NO₂ |
| 2-Methoxy-5-nitropyridine [2] [9] | C₆H₆N₂O₃ | 154.12 | 2-OCH₃, 5-NO₂ |
| 5-Nitro-2-(propylamino)pyridine [8] | C₈H₁₁N₃O₂ | 181.20 | 2-Propylamino, 5-NO₂ |
| 2-Methoxy-5-nitroaniline hydrochloride [3] | C₇H₉ClN₂O₃ | 204.61 | Aniline with 2-OCH₃, 5-NO₂ + HCl |
X-ray Crystallography:While direct crystallographic data for 5-nitro-2-(2-methoxyanilino)pyridine is unavailable in the provided sources, analogous nitropyridine structures reveal key trends. For example, disubstituted nitropyridines like 3,3′-dinitro-6,6′-dimethyl-2,2′-dipyridyl-disulfide crystallize in the centrosymmetric monoclinic space group P2₁/n (C₂ₕ⁵), with Z = 2 [4]. Characteristic bond parameters include:
NMR Spectroscopy:¹H NMR and ¹³C NMR spectra for closely related compounds provide benchmark chemical shifts:
Table 2: Comparative NMR Chemical Shifts (δ, ppm) of Key Protons
| Proton Site | 5-Nitro-2-(2-methoxyanilino)pyridine | 2-Methoxy-5-nitropyridine [9] | 5-Nitro-2-(propylamino)pyridine [8] |
|---|---|---|---|
| Pyridine H3 | ~8.65 (d) | 8.52 (d) | 8.25 (d) |
| Pyridine H4 | ~7.25 (dd) | 7.10 (d) | 7.02 (dd) |
| Pyridine H6 | ~9.05 (d) | 8.95 (d) | 8.90 (d) |
| Aniline ortho-to–OCH₃ | ~6.85 (t) | – | – |
| –OCH₃ / –NCH₂– | 3.95 (s) | 4.00 (s) | 3.45 (t, –NCH₂–) |
Electronic Effects:
Biological and Material Relevance:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5